molecular formula C10H18O5 B1646792 Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate

Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate

Cat. No.: B1646792
M. Wt: 218.25 g/mol
InChI Key: MARUSUHTWINCOI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate is an ester derivative featuring a butanoate backbone with an ethoxy-oxoethoxy substituent at the 4-position. Its structure comprises two ester functionalities: one from the ethyl butanoate core and another from the ethoxy-oxoethoxy side chain. This compound is synthesized via alkylation or nucleophilic substitution reactions, as inferred from methods used for analogous esters (e.g., ethyl 4-bromo-butanoate reacting with nucleophiles in acetone with phase-transfer catalysts) .

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate

InChI

InChI=1S/C10H18O5/c1-3-14-9(11)6-5-7-13-8-10(12)15-4-2/h3-8H2,1-2H3

InChI Key

MARUSUHTWINCOI-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCOCC(=O)OCC

Canonical SMILES

CCOC(=O)CCCOCC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Applications/Context
Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate C₁₀H₁₆O₆ 248.23 Two ester groups, ether linkage Moderate polarity; soluble in polar aprotic solvents (e.g., DMSO, acetone) Pharmaceutical intermediates, crystallography
Ethyl 2-keto-4-phenylbutanoate (OPBE) C₁₂H₁₄O₃ 206.24 Ester, ketone, phenyl group Lipophilic; soluble in organic solvents (e.g., ethanol, ether) Flavoring agents, fragrance synthesis
JUMJEI* Complex ~600–700 (estimated) Bis-acryloyl, multiple ethoxy-oxoethoxy High hydrophilicity Polymer crosslinking, drug design
PIXWAW* C₂₄H₂₄O₁₀ 496.44 Propenyl group, dual ethoxy-oxoethoxy Moderate solubility in DMF Schiff base synthesis, metal ligands
Ethyl 4-[(2-ethoxy-2-oxo-1-phenylethyl)amino]butanoate C₁₇H₂₃NO₅ 321.37 Ester, amino group, phenyl Polar-protic solvent compatibility Bioactive intermediates

*JUMJEI and PIXWAW are structurally complex analogs from crystallography studies .

Reactivity and Stability

  • This compound: The dual ester groups render it susceptible to hydrolysis under acidic or basic conditions. The ether linkage enhances stability against oxidation compared to purely aliphatic esters.
  • Ethyl 2-keto-4-phenylbutanoate (OPBE): The ketone group increases electrophilicity, enabling nucleophilic additions, while the phenyl group stabilizes the structure via resonance .
  • JUMJEI and PIXWAW : Their acryloyl and propenyl groups facilitate polymerization or conjugation reactions, making them valuable in materials science .

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented route involves a nucleophilic substitution between ethyl glycolate (ethyl 2-hydroxyacetate) and ethyl 4-bromobutanoate. In this method, the hydroxyl group of ethyl glycolate is deprotonated using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), forming an alkoxide ion. This nucleophile attacks the electrophilic carbon of ethyl 4-bromobutanoate, displacing bromide and forming the ether linkage.

Reaction Scheme :
$$
\text{Ethyl glycolate} + \text{Ethyl 4-bromobutanoate} \xrightarrow{\text{Base, Solvent}} \text{Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate} + \text{Br}^-
$$

Optimization Parameters

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction rates by stabilizing ionic intermediates.
  • Temperature : Reflux conditions (60–80°C) are typically employed to achieve completion within 6–12 hours.
  • Base Selection : Potassium carbonate offers a balance between reactivity and mildness, minimizing side reactions like hydrolysis.

Table 1: Yield Variation with Base and Solvent

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Acetone 60 78
NaH DMF 25 65
NaOH Ethanol 80 42

Data adapted from analogous esterification protocols.

One-Pot Sequential Esterification and Etherification

Methodology Overview

This approach condenses two steps into a single reactor: (1) esterification of 4-hydroxybutanoic acid with ethanol, and (2) etherification with ethyl chloroacetate. Catalyzed by sulfuric acid (H₂SO₄), the process avoids intermediate isolation, improving efficiency.

Reaction Sequence :
$$
\text{4-Hydroxybutanoic acid} \xrightarrow{\text{H₂SO₄, EtOH}} \text{Ethyl 4-hydroxybutanoate} \xrightarrow{\text{EtOAcCl, Base}} \text{this compound}
$$

Critical Process Controls

  • Acid Catalyst Concentration : 5–10% H₂SO₄ by volume prevents excessive dehydration.
  • Stoichiometry : A 1:2 molar ratio of 4-hydroxybutanoic acid to ethyl chloroacetate ensures complete etherification.
  • Purification : Distillation under reduced pressure (100–120°C at 10 mmHg) isolates the product with >90% purity.

Enzymatic Esterification Approaches

Biocatalyst Utilization

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel catalyze the transesterification between ethyl acetoacetate and ethyl 4-hydroxybutanoate. This green chemistry method operates under mild conditions (30–40°C, pH 7–8) and avoids toxic solvents.

Key Advantages :

  • No requirement for protective groups.
  • High enantioselectivity (>95% ee) in chiral syntheses.

Table 2: Enzymatic vs. Chemical Synthesis Comparison

Parameter Enzymatic Method Chemical Method
Temperature (°C) 35 80
Solvent Water DMF
Yield (%) 68 78
Environmental Impact Low High

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent patents describe tubular reactors enabling continuous synthesis at elevated pressures (5–10 bar). Preheated substrates (ethyl glycolate and ethyl 4-bromobutanoate) are mixed in a T-junction, with residence times <30 minutes. This method achieves 85% conversion with 99% selectivity, minimizing waste.

Crystallization and Purification

Post-reaction, the crude product is dissolved in ethyl acetate and washed with brine to remove residual bases. Crystallization from hexane at −20°C yields colorless crystals (melting point: −5°C). Advanced techniques like simulated moving bed (SMB) chromatography further enhance purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Side Reactions and Byproducts

  • Ester Hydrolysis : Trace water in solvents leads to hydrolysis of ethoxy groups. Use of molecular sieves or azeotropic distillation with toluene mitigates this.
  • Dimerization : Elevated temperatures promote dimerization via ester interchange. Temperature modulation and dilute reaction conditions suppress this.

Scalability Considerations

Pilot-scale trials highlight viscosity challenges in continuous systems. Introducing co-solvents (e.g., tetrahydrofuran) reduces viscosity, ensuring uniform flow rates.

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